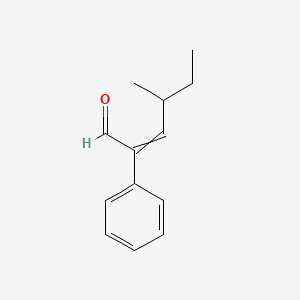

4-Methyl-2-phenylhex-2-enal

Description

Contextualization within α,β-Unsaturated Aldehyde Chemistry

4-Methyl-2-phenylhex-2-enal is classified as an α,β-unsaturated aldehyde. cymitquimica.com This class of compounds is defined by the presence of a carbon-carbon double bond between the α and β carbons relative to the aldehyde group. wikipedia.org This conjugation of the alkene with the carbonyl group is a key structural feature that dictates the compound's reactivity. pressbooks.pub

The reactivity of α,β-unsaturated aldehydes is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. pressbooks.pub Resonance structures show that a partial positive charge resides on both of these carbons, making them susceptible to nucleophilic attack. pressbooks.pub Consequently, these compounds can undergo two main types of nucleophilic addition reactions:

1,2-addition (Direct Addition): The nucleophile attacks the carbonyl carbon.

1,4-addition (Conjugate Addition): The nucleophile attacks the β-carbon. pressbooks.publibretexts.org

The type of addition that predominates depends on the nature of the nucleophile and the reaction conditions. Weaker nucleophiles generally favor 1,4-addition, leading to a resonance-stabilized enolate intermediate that is then protonated at the α-carbon. pressbooks.publibretexts.org A well-known example of this reactivity is the Michael addition, which involves the 1,4-addition of an enolate ion to an α,β-unsaturated carbonyl compound. pressbooks.pub

Significance in Advanced Organic Synthesis

α,β-Unsaturated aldehydes, including 4-Methyl-2-phenylhex-2-enal, are valuable "building blocks" in advanced organic synthesis. nih.govmdpi.com Their polyfunctional nature allows for their use in the targeted synthesis of complex molecules. nih.govmdpi.com

The synthesis of α,β-unsaturated aldehydes themselves can be achieved through various methods, including:

Aldol (B89426) Condensation: This is a common method where two aldehydes or ketones react, followed by dehydration of the resulting β-hydroxy aldehyde to form the conjugated system. newswise.com The synthesis of compounds like 5-methyl-2-phenylhex-2-enal (B7823456) in food products like chocolate occurs via aldol condensation of Strecker aldehydes during roasting. newswise.com

Ruthenium-Catalyzed Cross-Coupling: An efficient one-pot synthesis involves the ruthenium-catalyzed cross-dehydrogenative coupling of alcohols, which avoids the need to handle potentially unstable aldehyde starting materials. acs.org

Other Methods: Other synthetic routes include the reaction of organolithium adducts with benzaldehyde (B42025) and the reduction of 2-halogenated functional groups. mdpi.com

The reactivity of the α,β-unsaturated aldehyde moiety allows it to participate in a variety of synthetic transformations. For instance, they can act as dienophiles in Diels-Alder reactions to create cyclic structures. nih.gov The ability to introduce substituents at the α and β positions further enhances their synthetic utility, allowing for the creation of diverse and complex molecular architectures. pressbooks.pub

Structure

3D Structure

Properties

CAS No. |

26643-92-5 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(Z)-4-methyl-2-phenylhex-2-enal |

InChI |

InChI=1S/C13H16O/c1-3-11(2)9-13(10-14)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/b13-9+ |

InChI Key |

IOIWDGZFMUCYJR-UKTHLTGXSA-N |

SMILES |

CCC(C)C=C(C=O)C1=CC=CC=C1 |

Isomeric SMILES |

CCC(C)/C=C(\C=O)/C1=CC=CC=C1 |

Canonical SMILES |

CCC(C)C=C(C=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Phenylhex 2 Enal

Classical Condensation Reactions

Condensation reactions, particularly the aldol (B89426) condensation, represent a fundamental and widely used method for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated carbonyl compounds. srmist.edu.inmasterorganicchemistry.com

Aldol Condensation Routes to α,β-Unsaturated Aldehydes

The aldol condensation is a cornerstone of organic synthesis for creating β-hydroxy aldehydes or ketones, which can then be dehydrated to yield α,β-unsaturated carbonyls, also known as enals or enones. srmist.edu.inlumenlearning.com The reaction typically involves the nucleophilic addition of an enolate to a carbonyl compound. lumenlearning.com In its base-catalyzed form, a base abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. lumenlearning.combyjus.com This enolate then attacks the carbonyl carbon of another molecule, leading to an aldol addition product. masterorganicchemistry.com

| Feature | Description | Key Intermediates | Driving Force for Dehydration |

|---|---|---|---|

| Overall Transformation | Two carbonyl molecules combine to form a β-hydroxy carbonyl, which then dehydrates to an α,β-unsaturated carbonyl. | Enolate, Aldol adduct | Formation of a stable, conjugated π-system. |

| Catalysis | Can be catalyzed by either acid or base. | Enol (acid-catalyzed), Enolate (base-catalyzed) | - |

| Stereoselectivity | Often favors the formation of the more stable (E)-isomer. | - | Minimization of steric strain. |

Cross-Aldol Condensations with Phenylacetaldehyde (B1677652) Derivatives

The synthesis of 4-Methyl-2-phenylhex-2-enal can be envisioned through a crossed or mixed aldol condensation. libretexts.org This involves the reaction between two different carbonyl compounds. byjus.comlibretexts.org For the target molecule, the logical precursors would be phenylacetaldehyde and 3-methylpentan-2-one.

In a crossed aldol reaction, a complex mixture of products can arise if both reactants possess α-hydrogens and can act as both nucleophilic donors and electrophilic acceptors. byjus.comlibretexts.org To achieve a single major product, the reaction is typically designed so that one reactant lacks α-hydrogens, making it exclusively an electrophilic acceptor. byjus.comlibretexts.org An alternative strategy is to use a reactant with particularly acidic α-hydrogens, ensuring it preferentially forms the enolate. libretexts.org

A well-known variation is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde (with no α-hydrogens) with an aliphatic ketone or aldehyde. srmist.edu.inlumenlearning.com This specific type of crossed aldol condensation is effective because the aromatic aldehyde can only act as the electrophile. byjus.com For the synthesis of 4-Methyl-2-phenylhex-2-enal, a reaction between benzaldehyde (B42025) and 4-methylhexan-2-one could be a viable route. youtube.com In this scenario, the ketone would form the enolate, which would then attack the benzaldehyde. Subsequent dehydration would yield the desired α,β-unsaturated product. The use of a strong base like sodium hydroxide (B78521) (NaOH) or a titanium (IV) chloride/amine system can promote this transformation. youtube.comresearchgate.net

Olefination Strategies

Olefination reactions provide a powerful and versatile alternative for the construction of carbon-carbon double bonds, and several of these methods are applicable to the synthesis of enals like 4-Methyl-2-phenylhex-2-enal.

Horner-Wadsworth-Emmons (HWE) Olefination Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that typically yields (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.org The general process involves the deprotonation of a phosphonate (B1237965) ester to generate a carbanion, which then reacts with an aldehyde or ketone. A key advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed from the reaction mixture. organic-chemistry.orguta.edu

For the synthesis of α,β-unsaturated aldehydes, a common strategy involves a one-pot reductive HWE olefination of esters. This method transforms an ester into an enal, effectively adding a carbon atom. uta.edu The reaction of an aldehyde with a phosphonate ester under basic conditions is a frequently employed method for preparing α,β-unsaturated aldehydes.

| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |

|---|---|---|

| Phosphorus Reagent | Phosphonate ester | Triphenyl phosphonium (B103445) ylide |

| Reactivity of Carbanion | More nucleophilic, less basic | Less nucleophilic, more basic |

| Stereoselectivity | Generally high (E)-selectivity | Depends on ylide stability; stabilized ylides give (E)-alkenes, non-stabilized give (Z)-alkenes |

| Byproduct Removal | Easy (water-soluble phosphate ester) | More difficult (triphenylphosphine oxide) |

Wittig and Related Olefinations in Enal Synthesis

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). thermofisher.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, typically lead to the formation of (E)-alkenes. organic-chemistry.org Conversely, non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

The synthesis of α,β-unsaturated esters via a Wittig-type reaction is well-documented and can be adapted for enal synthesis. beilstein-journals.org One approach involves a chemo-enzymatic method where a carboxylic acid is first reduced to an aldehyde, which then undergoes a Wittig reaction to form the α,β-unsaturated product. beilstein-journals.org One-pot Wittig reactions in aqueous media have also been developed as an environmentally friendlier approach. researchgate.net

Oxidation and Dehydrogenation Protocols

The final class of synthetic strategies involves the oxidation of a suitable precursor or the dehydrogenation of a saturated analog to introduce the aldehyde functionality and the carbon-carbon double bond.

Direct α,β-dehydrogenation of aldehydes and ketones offers an efficient route to enals and enones, avoiding stepwise procedures like α-halogenation followed by dehydrohalogenation. nih.gov Palladium-based catalyst systems, such as Pd(TFA)₂/4,5-diazafluorenone, have been developed for the aerobic dehydrogenation of aldehydes and ketones. nih.govrsc.org Iodine-catalyzed dehydrogenation in a DMSO/KI system also provides a transition-metal-free alternative. rsc.org

Selective Oxidation of Precursor Alcohols

A primary and reliable method for the synthesis of α,β-unsaturated aldehydes is the selective oxidation of their corresponding allylic alcohols. For the synthesis of 4-Methyl-2-phenylhex-2-enal, this would involve the oxidation of the precursor alcohol, (E/Z)-4-methyl-2-phenylhex-2-en-1-ol. This transformation requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid or reaction with the alkene moiety.

One common and effective reagent for this purpose is the Dess-Martin Periodinane (DMP). This hypervalent iodine compound is known for its high selectivity and mild reaction conditions, typically proceeding at room temperature in chlorinated solvents like dichloromethane. The reaction is generally clean and provides high yields of the desired α,β-unsaturated aldehyde with minimal side reactions. The general procedure involves dissolving the allylic alcohol in the solvent, adding the DMP, and stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

While specific studies detailing the DMP oxidation to 4-Methyl-2-phenylhex-2-enal are not prevalent, this method is widely applied to analogous structures. For instance, the synthesis of related phenylpentenals has been successfully achieved using DMP oxidation of the corresponding alcohol. rsc.org

Table 1: Common Oxidants for Allylic Alcohol to Enal Transformation

| Oxidant | Typical Conditions | Advantages |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High selectivity, Mild conditions, High yields |

| Manganese Dioxide (MnO₂) | Hexane or CH₂Cl₂, Reflux | Inexpensive, Selective for allylic/benzylic alcohols |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Effective, Readily available |

Dehydrogenation Methods for α,β-Unsaturated Systems

An alternative to oxidation is the direct dehydrogenation of a saturated aldehyde precursor, namely 4-methyl-2-phenylhexanal, to introduce the α,β-double bond. This approach is atom-economical and represents an efficient alternative to more traditional stepwise methods like α-halogenation followed by elimination. nih.gov

Palladium-catalyzed aerobic dehydrogenation has emerged as a powerful tool for this transformation. These methods utilize a palladium(II) catalyst and molecular oxygen as the terminal oxidant, making the process more environmentally benign. nih.govnih.gov Various catalyst systems have been developed to overcome limitations such as low yields or limited substrate scope. nih.gov

A notable system employs a Pd(TFA)₂/4,5-diazafluorenone catalyst, which has shown efficacy in the α,β-dehydrogenation of a range of aldehydes and ketones. nih.gov Another effective method for linear aldehydes involves the cocatalysis of a palladium complex and an organic nitrite (B80452), such as tert-butyl nitrite (tBuONO), which facilitates the reaction at room temperature under an oxygen atmosphere. acs.orgresearchgate.net The proposed mechanism for these reactions often involves the formation of a palladium(II)-enolate intermediate, followed by β-hydride elimination to yield the enone product and a Pd(II)-hydride species. The latter is then re-oxidized by O₂ to regenerate the active catalyst. nih.govnih.gov

Table 2: Selected Palladium Catalyst Systems for Aerobic Dehydrogenation

| Catalyst System | Precursor Type | Key Features | Reference |

| Pd(TFA)₂/4,5-diazafluorenone | Aldehydes, Ketones | Overcomes limitations of previous catalysts | nih.gov |

| Pd(DMSO)₂(TFA)₂ | Cyclic Ketones | Selective for enone over phenol (B47542) formation | nih.gov |

| Pd(OAc)₂ / tBuONO | Linear Aldehydes | Room temperature reaction, O₂ as oxidant | acs.orgresearchgate.net |

Emerging and Advanced Synthetic Approaches

Beyond classical methods, research into more sustainable and efficient synthetic routes has led to the development of biocatalytic, photochemical, and continuous flow methodologies.

Biocatalytic Transformations for Enal Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative for synthesizing aldehydes. Enzyme-catalyzed reactions proceed under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov For enal synthesis, alcohol oxidases (AOx) present a promising approach. beilstein-journals.org These enzymes use molecular oxygen to directly oxidize alcohols to aldehydes, producing only water as a byproduct, which circumvents the need for expensive nicotinamide (B372718) cofactors (like NAD⁺/NADP⁺) required by alcohol dehydrogenases. beilstein-journals.org

For example, a novel aryl alcohol oxidase from Pleurotus eryngii (PeAAOx) has been successfully used for the preparation of trans-2-hexenal (B146799) from trans-2-hexenol. beilstein-journals.org Such enzymatic systems hold significant potential for the synthesis of more complex enals like 4-Methyl-2-phenylhex-2-enal from its corresponding alcohol. Multifunctional biocatalysts are also being developed that can perform multiple, distinct reaction steps sequentially within a single protein, simplifying synthetic processes. nih.gov

Photochemical Routes to α,β-Unsaturated Aldehydes

Photochemical reactions, which are initiated by light, provide access to unique and powerful transformations. researchgate.net The synthesis of α,β-unsaturated aldehydes can be approached through various photochemical strategies. One concept involves chromophore activation, where a catalyst reversibly modifies the photophysical properties of a substrate, allowing it to be excited by longer-wavelength light that does not affect the un-activated molecule. nih.gov For α,β-unsaturated carbonyl compounds, this can be achieved with Lewis or Brønsted acids, or through the formation of iminium ions. nih.gov

More advanced photochemical methods are also emerging. For instance, the photochemical carboborylation of α,β-unsaturated N-tosylhydrazones (derived from the corresponding ketones) with boronic acids has been developed. nih.govchemrxiv.org This reaction proceeds under UV light to generate allylic boronic acids, which are versatile synthetic intermediates. nih.govchemrxiv.org While this specific reaction functionalizes a pre-existing system rather than creating the enal itself, it showcases the potential of light-mediated reactions to construct complex molecular architectures under mild conditions. nih.gov

Continuous Flow Methodologies in Enal Production

Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. This is particularly advantageous for hazardous reactions or when dealing with unstable intermediates. acs.org

The synthesis of enals and their precursors has been successfully adapted to flow conditions. For example, β-chloro enals, which are valuable intermediates for synthesizing heterocycles, can be safely prepared at room temperature using the Vilsmeier reagent in a continuous flow setup. researchgate.netacs.orgmit.edu Furthermore, the combination of biocatalysis and flow chemistry has proven highly effective. The biocatalytic oxidation of an alcohol to an enal using an immobilized oxidase was significantly enhanced in a continuous-flow microreactor, which overcame the mass transfer limitations of oxygen in aqueous media that often plague aerobic oxidations in batch. beilstein-journals.org This synergy between advanced catalysis and process engineering paves the way for the efficient and safe production of 4-Methyl-2-phenylhex-2-enal. beilstein-journals.orgnih.gov

Reaction Mechanisms and Reactivity of 4 Methyl 2 Phenylhex 2 Enal

Nucleophilic Addition Pathways

The electronic structure of 4-Methyl-2-phenylhex-2-enal, an α,β-unsaturated aldehyde, features two principal electrophilic centers: the carbonyl carbon and the β-carbon of the alkene. libretexts.org Conjugation allows the electron-withdrawing effect of the carbonyl oxygen to be transmitted to the β-carbon, rendering it susceptible to nucleophilic attack. libretexts.orgopenstax.org This dual reactivity gives rise to two competing nucleophilic addition pathways: 1,2-addition and 1,4-conjugate addition. The outcome of the reaction is largely dictated by the nature of the nucleophile. libretexts.org

1,2-Addition to the Carbonyl Moiety

Direct nucleophilic attack at the carbonyl carbon is known as 1,2-addition. This pathway is generally favored by "hard," highly reactive nucleophiles such as Grignard reagents and organolithium compounds. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a tetrahedral intermediate which, upon protonation, yields an allylic alcohol. libretexts.org For 4-Methyl-2-phenylhex-2-enal, this results in the formation of 4-methyl-2-phenylhex-2-en-1-ol.

These reactions are typically fast and irreversible when strong nucleophiles are used, falling under kinetic control. libretexts.org The predominance of 1,2-addition with these reagents is due to the rapid attack at the highly polarized carbonyl carbon. libretexts.org

A reaction involving the closely related compound 5-methyl-2-phenyl-hex-2-enal with a benzotriazole-stabilized carbanion was reported to proceed via a 1,2-addition intermediate. cas.cz

1,4-Conjugate Addition (Michael Reactions)

The addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound is termed 1,4-conjugate addition, with the Michael reaction being a prominent example. wikipedia.org This pathway is characteristic of "soft," less basic nucleophiles, including enolates, amines, and thiols. masterorganicchemistry.com The reaction with 4-Methyl-2-phenylhex-2-enal involves the addition of the nucleophile to carbon-4 of the conjugated system.

Table 1: Regioselectivity in Nucleophilic Additions to α,β-Unsaturated Aldehydes

| Addition Pathway | Favored by Nucleophile Type | Product Type | Control |

|---|---|---|---|

| 1,2-Addition | Strong, "Hard" (e.g., Grignard Reagents, Organolithiums) | Allylic Alcohol | Kinetic |

| 1,4-Addition | Weak, "Soft" (e.g., Enolates, Amines, Cuprates) | Saturated Carbonyl | Thermodynamic |

Michael Donors and Acceptors in Enal Reactivity

In the context of the Michael reaction, the participating species are designated as donors and acceptors. libretexts.orgwikipedia.org The Michael acceptor is the electrophilic α,β-unsaturated compound. wikipedia.org In this case, 4-Methyl-2-phenylhex-2-enal functions as the Michael acceptor due to the electrophilic nature of its β-carbon, which is activated by the conjugated carbonyl group. wikipedia.orgbyjus.com

The Michael donor is the nucleophile, which is typically a carbanion stabilized by one or more electron-withdrawing groups, such as acyl, cyano, or nitro groups. wikipedia.orgbyjus.com This stabilization renders the corresponding methylene (B1212753) protons acidic enough to be deprotonated by a base, forming a stable enolate or carbanion that can act as the nucleophile. wikipedia.orgjove.com

Table 2: Examples of Michael Donors and Acceptors

| Role | Definition | Examples |

|---|---|---|

| Michael Acceptor | α,β-Unsaturated compound with an electron-withdrawing group (EWG). | Enones, Enals (e.g., 4-Methyl-2-phenylhex-2-enal), α,β-Unsaturated Esters, Nitroalkenes. wikipedia.orglibretexts.org |

| Michael Donor | A compound that can form a stabilized carbanion (enolate). | β-Diketones, β-Ketoesters, Malonic esters, β-Ketonitriles, Nitroalkanes. jove.comlibretexts.org |

Enolate Chemistry in Conjugate Additions

The chemistry of enolates is fundamental to understanding conjugate additions. The reaction mechanism for a Michael addition commences with a base abstracting an acidic α-hydrogen from the Michael donor to generate a resonance-stabilized enolate ion. masterorganicchemistry.combyjus.com This enolate, being a soft nucleophile, then attacks the electrophilic β-carbon of the α,β-unsaturated acceptor, like 4-Methyl-2-phenylhex-2-enal. jove.compressbooks.pub

This nucleophilic attack results in the formation of a new carbon-carbon bond and a new, resonance-stabilized enolate intermediate derived from the acceptor molecule. openstax.orglibretexts.orgjove.com The final step of the sequence is the protonation of this enolate intermediate. masterorganicchemistry.com The proton is typically supplied by the solvent or by the conjugate acid of the base used in the initial step. pressbooks.pub This protonation occurs at the α-carbon, leading to the final, neutral 1,4-addition product, which is a saturated carbonyl compound. libretexts.orgopenstax.org The reaction is thermodynamically favorable due to the formation of a strong C-C σ-bond at the expense of a weaker C=C π-bond. libretexts.org

Organometallic Reagent Additions (e.g., Organocuprates)

Organometallic reagents play a crucial role in the selective functionalization of α,β-unsaturated carbonyls. While highly reactive organolithium and Grignard reagents tend to favor 1,2-addition, organocopper reagents (also known as cuprates or Gilman reagents) preferentially undergo 1,4-conjugate addition. masterorganicchemistry.compressbooks.pubscribd.com This makes them particularly useful for adding alkyl or aryl groups to the β-position of compounds like 4-Methyl-2-phenylhex-2-enal.

The mechanism of organocuprate addition is distinct from that of simple organolithium or Grignard reagents. nih.gov It is more complex than a direct nucleophilic attack and is understood to proceed through several stages. nih.gov Current mechanistic models, supported by experimental and theoretical studies, suggest an initial π-complex formation between the cuprate (B13416276) and the alkene double bond. nih.gov This is followed by the formation of a β-cuprio(III) enolate intermediate. nih.gov The final carbon-carbon bond is formed in a rate- and stereochemistry-determining step involving reductive elimination from this Cu(III) species, which regenerates a Cu(I) species. nih.gov The use of additives, such as trimethylsilyl (B98337) chloride (TMSCl), can further enhance the regioselectivity for 1,4-addition in reactions with enals. beilstein-journals.org

Pericyclic Reactions

Beyond standard nucleophilic addition pathways, the reactivity of enals like 4-Methyl-2-phenylhex-2-enal can extend to pericyclic reactions under specific conditions. Research has uncovered that the reaction between Michael donors and acceptors, which typically proceeds via a conjugate addition, can follow an alternative pericyclic route under alkaline conditions. helsinki.fi

This pathway is fundamentally different from a Michael addition. It is proposed to begin with a 1,2-addition of the donor's enolate form to the enal's carbonyl group, generating a hemiacetal-like intermediate. This intermediate then undergoes a scribd.comscribd.com-sigmatropic rearrangement, a type of pericyclic reaction, to form a diketone intermediate. helsinki.fi For an enal as the Michael acceptor, the reaction can proceed further through an intramolecular Cannizzaro reaction (a hydride transfer) to yield carboxylic acid products. helsinki.fi This highlights that the versatile structure of 4-Methyl-2-phenylhex-2-enal allows for complex, stereospecific transformations beyond simple additions. helsinki.fi

Diels-Alder Reactions with α,β-Unsaturated Aldehydes

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. masterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile (an alkene). arkat-usa.org α,β-Unsaturated aldehydes, such as 4-Methyl-2-phenylhex-2-enal, function as dienophiles. The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. masterorganicchemistry.comarkat-usa.org The reactivity of the aldehyde as a dienophile is enhanced by the electron-withdrawing nature of the carbonyl group. pku.edu.cn

Lewis acids or Brønsted acids are often used as catalysts to increase the rate and selectivity of the reaction. byjus.com The catalyst coordinates to the carbonyl oxygen, further lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction with the diene's Highest Occupied Molecular Orbital (HOMO). byjus.com For example, catalysts like boron trifluoride etherate (BF₃·OEt₂) have been used in one-pot Diels-Alder/decarbonylation sequences with α,β-unsaturated aldehydes. umich.edu In addition to Lewis acids, organocatalysts, such as chiral secondary amines (e.g., prolinol derivatives), can catalyze asymmetric Diels-Alder reactions, yielding chiral cyclohexene (B86901) products with high enantioselectivity. mdpi.comjuniperpublishers.com

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is predictable, and the stereochemistry of the dienophile is retained in the product. arkat-usa.org In the context of 4-Methyl-2-phenylhex-2-enal, its reaction with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct with the phenyl and the extended alkyl chain substituents oriented in a specific stereochemical relationship.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions involve the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. For α,β-unsaturated aldehydes, this reaction is typically achieved through photochemical activation. digitellinc.com While well-established for α,β-unsaturated carbonyl compounds, these reactions often require specific conditions to be successful. digitellinc.com The reaction of an α,β-unsaturated aldehyde with another alkene, upon irradiation with UV light, can lead to the formation of substituted cyclobutane carbaldehydes.

Modern advancements have introduced catalytic methods for asymmetric [2+2] cycloadditions. For instance, chiral catalysts can induce enantioselectivity in the formation of the cyclobutane products. Nickel-catalyzed photochemical asymmetric [2+2] cycloadditions have been developed for α,β-unsaturated carbonyl compounds, yielding cyclobutanes with high stereoselectivity when activated by a chelating group like a 2-acyl imidazole. chinesechemsoc.org Another approach involves visible-light-mediated cycloaddition using a chiral organocatalyst, such as a secondary amine, which forms a chiral eniminium ion intermediate with the α,β-unsaturated aldehyde. This intermediate then undergoes a catalyzed [2+2] photocycloaddition with an olefin. researchgate.net

| Catalyst System | Reactant A | Reactant B | Product Type | Key Features |

| Chiral Ni-complex + Blue LED | α,β-Unsaturated 2-acyl imidazole | Diene | Cyclobutane | Bidentate chelation activation; high yield and stereoselectivity. chinesechemsoc.org |

| Ru-catalyst + Chiral Amine + Visible Light | α,β-Unsaturated aldehyde | Olefin | Cyclobutane carbaldehyde | Forms chiral eniminium ion; operates via triplet-energy transfer. researchgate.net |

| Chiral Phosphoric Acid + BBr₃ | α-Substituted acrolein | Phenyl vinyl sulfide | Cyclobutane | Lewis acid-assisted Brønsted acid catalysis. researchgate.net |

Cascade and Annulation Reactions

The Robinson annulation is a classic ring-forming method in organic chemistry that creates a six-membered ring by forming two new carbon-carbon bonds and a carbon-carbon double bond. byjus.comwikipedia.org The reaction is a tandem sequence consisting of a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com In this sequence, an enolate (from a ketone or related compound) acts as the Michael donor, and an α,β-unsaturated carbonyl compound serves as the Michael acceptor. wikipedia.org

The choice of base and reaction conditions is crucial to favor the desired annulation product and prevent side reactions like polymerization of the Michael acceptor. juniperpublishers.com

Cascade reactions that combine a Friedel-Crafts alkylation with a subsequent cyclization offer an efficient route to polycyclic structures. α,β-Unsaturated aldehydes like 4-Methyl-2-phenylhex-2-enal are excellent substrates for such transformations, particularly through organocatalysis. mdpi.comsigmaaldrich.com In this type of cascade, a chiral secondary amine catalyst (e.g., a diphenylprolinol silyl (B83357) ether) reversibly reacts with the α,β-unsaturated aldehyde to form an iminium ion. This activation lowers the LUMO of the conjugated system, making the β-carbon highly electrophilic and susceptible to attack by an electron-rich aromatic ring (the nucleophile) in a Friedel-Crafts-type alkylation. mdpi.comacs.org

If the nucleophilic aromatic ring is part of the same molecule that contains the aldehyde, an intramolecular cyclization occurs. nih.govacs.org More commonly in cascade reactions, an external aromatic nucleophile, such as a naphthol or an indole, adds to the activated aldehyde. sigmaaldrich.com The initial adduct then undergoes a subsequent intramolecular cyclization. For example, the reaction of 1-naphthols with α,β-unsaturated aldehydes, promoted by a chiral amine catalyst, first forms a Friedel-Crafts adduct, which then cyclizes via an intramolecular oxa-Michael addition to yield chiral chromane (B1220400) derivatives in a one-pot process. sigmaaldrich.comacs.org

| Aromatic Nucleophile | α,β-Unsaturated Aldehyde | Catalyst System | Product Type |

| 1-Naphthols | Cinnamaldehyde (B126680) | Diphenylprolinol silyl ether | Chiral Chromanes |

| 3-Pyrrolyl-oxindoles | Various enals | Diphenylprolinol silyl ether / 2-Fluorobenzoic acid | Spirocyclic oxindoles |

| Indoles | o-Hydroxyaromatic enals | Diphenylprolinol silyl ether | Chiral Chroman-2-ols |

| Arylamines | δ-Hydroxy-α,β-unsaturated aldehydes | Indium(III) chloride (InCl₃) | Tetrahydroquinolines |

Robinson Annulation Sequences

Oxidation and Reduction Chemistry

While the typical reactivity of α,β-unsaturated aldehydes involves reactions at the carbonyl carbon or the β-carbon, organocatalysis can invert this reactivity, enabling functionalization at the γ-position. semanticscholar.org This is achieved through the formation of a dienamine intermediate. A chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a nucleophilic dienamine species. This intermediate has increased electron density at both the α- and γ-positions, with the γ-position often being the preferred site for reaction with electrophiles. semanticscholar.orgumich.edu

This strategy has been successfully applied to the selective oxidation of the γ-carbon. Using an electrophilic oxidizing agent, the dienamine intermediate can be oxidized to generate a γ-functionalized α,β-unsaturated aldehyde. A notable example is the γ-benzoyloxylation using dibenzoyl peroxide (BPO) as the oxidant, catalyzed by a MacMillan-type catalyst. semanticscholar.orgumich.edu This reaction proceeds with good regioselectivity for the γ-position over the α-position. semanticscholar.org Another approach merges dienamine organocatalysis with copper catalysis, allowing for asymmetric oxidative γ-coupling reactions using air as the terminal oxidant. nih.gov The dienamine intermediate is oxidized by a Cu(II) salt to an open-shell radical species that undergoes selective homo- or heterocoupling at the γ-position. nih.gov

| Catalyst System | Oxidant | Substrate Type | Reaction Type |

| MacMillan catalyst | Dibenzoyl Peroxide (BPO) | 2-Hexenal | γ-Benzoyloxylation |

| Diphenylprolinol silyl ether / Copper(II) salt | Air | α,β-Unsaturated aldehydes | Oxidative γ-Coupling |

Reductive Transformations of Enals

The reduction of enals like 4-methyl-2-phenylhex-2-enal can yield three main products: the corresponding allylic alcohol through 1,2-reduction of the carbonyl group, the saturated aldehyde via 1,4-reduction (conjugate reduction) of the double bond, or the fully saturated alcohol through the reduction of both functional groups.

1,2-Reduction to Allylic Alcohol:

The selective reduction of the carbonyl group in an enal leads to the formation of an allylic alcohol. This transformation requires a chemoselective reducing agent that preferentially attacks the more polar carbonyl bond over the less polar carbon-carbon double bond. Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of cerium(III) chloride (the Luche reduction), are commonly employed for this purpose. While specific studies on 4-methyl-2-phenylhex-2-enal are not prevalent, the general principle is widely applied. For instance, the chemoselective hydrogenation of α,β-unsaturated aldehydes to their corresponding allylic alcohols can be achieved with high selectivity using specific catalysts like unsupported nanoporous gold. Current time information in Bangalore, IN. Another approach involves the use of sodium borohydride catalyzed by nickel-containing ionic liquids in water, which has been shown to be effective for the 1,2-reduction of various α,β-unsaturated aldehydes. researchgate.net

1,4-Reduction (Conjugate Reduction) to Saturated Aldehyde:

The conjugate reduction of the C=C bond in an enal results in a saturated aldehyde. This type of reduction is often achieved using catalytic hydrogenation with specific catalysts that favor the reduction of the olefin, or through transfer hydrogenation methods. For example, rhodium(bisoxazolinylphenyl) complexes have been used as catalysts with alkoxyhydrosilanes as reducing agents for the selective conjugate reduction of α,β-unsaturated aldehydes. organic-chemistry.org Organocatalytic methods, using a chiral imidazolidinone catalyst and a Hantzsch ester as the hydrogen source, also provide a pathway for the enantioselective reduction of β,β-disubstituted α,β-unsaturated aldehydes to generate β-stereogenic aldehydes. organic-chemistry.org

Complete Reduction to Saturated Alcohol:

The complete reduction of both the aldehyde and the double bond in 4-methyl-2-phenylhex-2-enal yields 4-methyl-2-phenylhexan-1-ol. This is typically achieved through catalytic hydrogenation under more forcing conditions (e.g., higher pressure of hydrogen, more active catalysts like palladium on carbon or Raney nickel) or by using powerful reducing agents like lithium aluminum hydride (LiAlH₄). A patent has described the synthesis of 4-methyl-6-phenylhexan-2-ol via a reduction reaction using cobalt, indicating that such total reductions are performed on similar structures. google.com Catalytic transfer hydrogenation using 2-propanol as a hydrogen donor with an iridium catalyst can also promote the reduction of both the C=C and C=O bonds. organic-chemistry.org

The table below summarizes the potential reductive transformations of an enal like 4-Methyl-2-phenylhex-2-enal and the typical reagents used.

| Transformation | Product | Typical Reagents/Catalysts | Selectivity |

| 1,2-Reduction | Allylic Alcohol | NaBH₄/CeCl₃ (Luche Reduction), Nanoporous Gold/Silane Current time information in Bangalore, IN., NaBH₄/[C₄(DABCO)₂]·NiCl₄ researchgate.net | High for C=O reduction |

| 1,4-Reduction | Saturated Aldehyde | Rh(bisoxazolinylphenyl) complexes/Hydrosilanes organic-chemistry.org, Chiral Imidazolidinone/Hantzsch Ester organic-chemistry.org | High for C=C reduction |

| Complete Reduction | Saturated Alcohol | H₂/Pd-C, H₂/Raney Ni, LiAlH₄, Iridium catalysts/Isopropanol organic-chemistry.org, Cobalt catalysts google.com | Reduces both C=C and C=O |

Stereochemical Aspects and Asymmetric Synthesis of 4 Methyl 2 Phenylhex 2 Enal and Its Derivatives

Enantioselective and Diastereoselective Synthesis

The creation of 4-Methyl-2-phenylhex-2-enal with specific stereochemistry involves two primary considerations: the geometry of the carbon-carbon double bond (E/Z isomerism) and the configuration of the stereogenic center at the C4 position. Furthermore, reactions involving this compound can lead to the formation of new stereocenters, requiring careful control over the diastereoselectivity of the transformation.

The geometry of the α,β-unsaturated double bond in 4-Methyl-2-phenylhex-2-enal is crucial and is typically established during its synthesis. Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are commonly employed to create such double bonds with a high degree of stereocontrol. The choice of phosphonate (B1237965) reagent, base, and reaction conditions can preferentially lead to either the (E) or (Z) isomer. For instance, the (Z)-isomer of the related compound 2-methyl-5-phenylpent-2-enal has been synthesized through a Wittig-type reaction, followed by oxidation of the resulting allylic alcohol. mpg.de The (E)-isomer is often the thermodynamically more stable product and is frequently observed. nih.gov Studies on the synthesis of related α,β-unsaturated carbonyls have shown that Z/E isomers can sometimes be separated chromatographically. newswise.com

The structure of 4-Methyl-2-phenylhex-2-enal contains a stereogenic center at the C4 position. When this chiral molecule undergoes addition reactions, such as conjugate additions or additions to the carbonyl group, a second stereocenter can be formed. The spatial orientation of the existing C4-methyl group influences the approach of the incoming nucleophile, leading to the potential for diastereoselective transformations.

A key strategy for creating new stereocenters is the asymmetric allylic alkylation of aldehydes. While not a reaction of 4-Methyl-2-phenylhex-2-enal itself, the synthesis of similar structures, such as α-branched aldehydes with a new quaternary stereocenter, demonstrates this principle. In these reactions, an enamine formed from an α-branched aldehyde reacts with an allylic alcohol in the presence of a palladium catalyst and a chiral amine, yielding products with high enantioselectivity. acs.orgacs.org For example, the reaction of 2-phenyl-2-methylpropanal with various allylic alcohols can produce aldehydes with a new stereocenter with excellent enantiomeric excess (ee). acs.org

Similarly, asymmetric decarboxylative Michael additions to α,β-unsaturated aldehydes can generate new stereocenters with high control. rsc.org These reactions illustrate how the existing chirality in a molecule or the chirality of a catalyst can direct the formation of subsequent stereogenic centers. In the context of a Claisen rearrangement to form γ,δ-unsaturated aldehydes, two new stereogenic centers can be generated, often resulting in a mixture of diastereoisomers. uniovi.es

Control of Double Bond Geometry (E/Z Isomerism)

Organocatalytic Asymmetric Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal-based catalysts. For α,β-unsaturated aldehydes like 4-Methyl-2-phenylhex-2-enal, chiral amines are particularly effective catalysts.

Chiral secondary amines, such as those developed by MacMillan and Jørgensen, are highly effective catalysts for reactions involving α,β-unsaturated aldehydes. mdpi.comresearchgate.net The catalytic cycle begins with the condensation of the aldehyde with the chiral secondary amine to form a chiral iminium ion. nih.gov This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. nih.gov The steric bulk of the chiral catalyst effectively shields one face of the iminium ion, directing the nucleophile to the opposite face and thereby inducing high enantioselectivity. mdpi.com

In addition to iminium ion activation for β-functionalization, chiral secondary amines can also catalyze reactions via dienamine intermediates. rsc.org Dienamine activation involves the formation of a conjugated system that extends the reactivity to the γ-position of the original aldehyde, allowing for remote functionalization. rsc.org This is particularly relevant for substrates like 4-Methyl-2-phenylhex-2-enal, where modification at the γ-carbon (C4) could be achieved.

Table 1: Key Chiral Secondary Amine Catalyst Types

| Catalyst Type | Developer(s) | Typical Application | Activation Mode |

|---|---|---|---|

| Imidazolidinone Catalysts | MacMillan | Asymmetric Michael Additions, Friedel-Crafts Alkylations | Iminium Ion mdpi.comnih.gov |

| Diarylprolinol Silyl (B83357) Ethers | Jørgensen | Asymmetric Michael Additions, Cycloadditions | Iminium Ion mdpi.com |

| Cinchona Alkaloid-derived Primary Amines | Deng, List | Asymmetric Epoxidations, Michael Additions | Iminium/Enamine nih.gov |

This table provides an overview of common chiral amine catalysts used in organocatalysis.

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com When catalyzed by a chiral secondary amine, this reaction can be rendered highly enantioselective. The iminium ion intermediate formed from 4-Methyl-2-phenylhex-2-enal and a chiral amine catalyst would readily undergo attack by a wide range of Michael donors (nucleophiles).

Research has demonstrated the efficacy of this approach for various α,β-unsaturated aldehydes. For instance, the asymmetric intramolecular aza-Michael reaction catalyzed by a Jørgensen-type catalyst has been used to synthesize chiral piperidines with excellent enantioselectivity (94% ee). mdpi.com Another example is the asymmetric decarboxylative Michael addition of 2-pyridylacetic acid to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, which proceeds with high enantioselectivity. rsc.org

Table 2: Examples of Asymmetric Michael Additions to α,β-Unsaturated Aldehydes

| Aldehyde Substrate | Nucleophile | Catalyst | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| (E)-Cinnamaldehyde | 2-Pyridylacetic acid HCl | Chiral Diarylprolinol Silyl Ether | 79% | 93% ee | rsc.org |

| α,β-Unsaturated Aldehyde 46 | Intramolecular Amine | Jørgensen's Catalyst XV | - | 94% ee | mdpi.com |

| α,β-Unsaturated Aldehyde 1 | Boronate Species 15 | MacMillan's Catalyst | 84% | 93% ee | mdpi.com |

This table showcases research findings for organocatalytic asymmetric Michael additions on representative α,β-unsaturated aldehydes.

The carbon-carbon double bond in 4-Methyl-2-phenylhex-2-enal can be stereoselectively epoxidized using organocatalytic methods. One prominent strategy involves the use of chiral primary or secondary amine catalysts in the presence of an oxidant, such as hydrogen peroxide (H₂O₂). The reaction proceeds through the formation of a chiral iminium or enamine intermediate, which is then oxidized. The facial selectivity of the epoxidation is controlled by the chiral catalyst, leading to the formation of an enantioenriched epoxy aldehyde. This method has been successfully applied to various α,β-unsaturated aldehydes and ketones. mpg.deuni-koeln.de For example, the epoxidation of α,β-unsaturated ketones using cinchona primary amine catalysts and H₂O₂ provides the corresponding epoxides with high enantioselectivity. mpg.de The Sharpless asymmetric epoxidation is another powerful method, though it is typically applied to allylic alcohols rather than directly to unsaturated aldehydes. units.it

Chiral Aldehyde Mediated Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which a single synthetic operation generates multiple chemical bonds in one pot. In the context of α,β-unsaturated aldehydes like 4-Methyl-2-phenylhex-2-enal, these reactions are often mediated by chiral organocatalysts that activate the aldehyde toward a sequence of stereocontrolled transformations. The aldehyde itself becomes a crucial building block, participating in a series of bond-forming events to construct complex molecular architectures with high levels of stereoselectivity.

A common activation mode involves the condensation of the α,β-unsaturated aldehyde with a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, to form an iminium ion. acs.orgmdpi.com This iminium ion activation lowers the LUMO of the aldehyde, facilitating a nucleophilic attack. mdpi.com Alternatively, the formation of a dienamine intermediate allows for different modes of reactivity. rsc.org This dual reactivity enables a wide range of cascade sequences.

For instance, an asymmetric Michael/Friedel–Crafts cascade reaction can be initiated with 3-pyrrolyl-oxindoles and various α,β-unsaturated aldehydes. acs.org Catalyzed by diphenylprolinol silyl ether and an acid co-catalyst, this process yields structurally diverse spiro[5,6-dihydropyrido[1,2-a]pyrrole-3,3′-oxindole] derivatives with high yields and excellent diastereo- and enantioselectivities. acs.org The reaction tolerates a variety of substituents on the aromatic ring of the aldehyde, as well as heterocyclic and alkyl-substituted aldehydes. acs.org

Another powerful example is the cascade aza-Michael/hemiacetal reaction between disubstituted hydrazines and α,β-unsaturated aldehydes. beilstein-journals.org This reaction, promoted by chiral secondary amine organocatalysts, leads to the synthesis of complex pyrazolidine (B1218672) derivatives. beilstein-journals.org The electronic nature of the substituents on the phenyl group of the cinnamaldehyde (B126680) derivatives was found to significantly impact reactivity, with electron-withdrawing groups promoting the cascade. beilstein-journals.org

These cascade reactions highlight the utility of α,β-unsaturated aldehydes as versatile precursors in the enantioselective synthesis of complex chiral molecules. The ability to form multiple bonds and stereocenters in a single, highly controlled operation represents a significant advance in synthetic efficiency.

Table 1: Examples of Organocatalytic Cascade Reactions Involving α,β-Unsaturated Aldehydes This table is interactive. You can sort and filter the data.

| Reaction Type | Aldehyde Type | Nucleophile/Co-reactant | Catalyst System | Product Skeleton | Ref |

|---|---|---|---|---|---|

| Michael/Friedel–Crafts | Substituted Cinnamaldehydes | 3-Pyrrolyl-oxindoles | Diphenylprolinol silyl ether / 2-FBA | Spiro[dihydropyrido[1,2-a]pyrrole-3,3′-oxindole] | acs.org |

| Aza-Michael/Hemiacetal | Substituted Cinnamaldehydes | Disubstituted Hydrazines | Chiral Secondary Amines | Pyrazolidine Derivatives | beilstein-journals.org |

| Michael/Lactonization | α,β-Unsaturated Acyl Phosphonates | 3-Hydroxyoxindoles | Cinchonine-derived Squaramide | Spirocyclic Oxindole-Lactones | oaepublish.com |

| Oxa-Michael/Aldol (B89426) | α,β-Unsaturated Aldehydes | Salicylic Aldehyde Derivatives | (S)-Diphenylpyrrolinol TMS ether / (S)-Mosher acid | Chromene Derivatives | researchgate.net |

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides a powerful and versatile platform for the asymmetric synthesis of chiral molecules. pnas.org For derivatives of 4-Methyl-2-phenylhex-2-enal, particularly its precursor α-branched aldehydes, transition metal-catalyzed reactions offer direct and efficient routes to enantiomerically enriched products.

A notable advancement is the direct asymmetric α-allylation of branched aldehydes using a dual catalysis system comprising a palladium complex and a chiral amine. nih.gov This method allows for the efficient allylation of various α-branched aldehydes with different allylic alcohols. nih.gov The catalytic system often involves a combination of a palladium source like Pd(PPh₃)₄, a simple chiral amine, and an achiral or racemic phosphoric acid co-catalyst. nih.gov The phosphoric acid is believed to play a role in a counterion-enhanced catalytic cycle. nih.gov

This methodology has been successfully applied to the synthesis of a range of α-allyl aldehydes with high yields and excellent enantioselectivities. For example, the allylation of 2-phenyl-2-methylpentanal derivatives, which are structurally related to the precursors of 4-methyl-2-phenylhex-2-enal, proceeds efficiently. The choice of the chiral amine catalyst, such as (R,R)- or (S,S)-1,2-diaminocyclohexane derivatives, allows for access to either enantiomer of the product with comparable and excellent stereocontrol. nih.gov The reaction accommodates a variety of substituents on both the aldehyde and the allylic alcohol. nih.gov

The resulting enantioenriched aldehydes are valuable intermediates that can undergo further orthogonal derivatizations without loss of enantiomeric purity, demonstrating the robustness of the method. nih.gov

Table 2: Palladium-Catalyzed Asymmetric α-Allylation of Branched Aldehydes This table is interactive. You can sort and filter the data based on the aldehyde substrate or catalyst.

| Aldehyde Substrate | Allyl Alcohol | Catalyst System | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| 2-Phenyl-2-methylpent-4-enal | Allyl alcohol | Pd(PPh₃)₄ / (R,R)-A2 / P5 | 93 | 94 | nih.gov |

| 2-Phenyl-2-methylpent-4-enal | Allyl alcohol | Pd(PPh₃)₄ / (S,S)-A2 / P5 | 94 | 94 | nih.gov |

| 2-(4-Tolyl)-2-methylpent-4-enal | Allyl alcohol | Pd(PPh₃)₄ / (R,R)-A2 / P5 | 90 | >99 | nih.gov |

| 2-(4-Isobutylphenyl)-2-methylpent-4-enal | Allyl alcohol | Pd(PPh₃)₄ / (R,R)-A2 / P5 | 92 | 91 | nih.gov |

| 2-Phenyl-2-methylbutanal | Cinnamyl alcohol | Pd(PPh₃)₄ / (R,R)-A2 / P5 | 92 | 93 |

Kinetic Resolution Strategies for Chiral Aldehydes

Kinetic resolution is a fundamental strategy for separating a racemic mixture into its constituent enantiomers. When applied to chiral aldehydes, this technique relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in unreacted form and the other as a transformed product. A more advanced and efficient variation is dynamic kinetic resolution (DKR), where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single, enantiopure product.

A powerful DKR strategy for chiral aldehydes, including those structurally similar to precursors of 4-Methyl-2-phenylhex-2-enal, is the intramolecular hydroacylation of racemic α-chiral 4-pentenals. rsc.org This process utilizes a dual catalytic system: a primary amine co-catalyst facilitates the racemization of the aldehyde substrate via enamine formation and hydrolysis, while a cationic Rhodium-chiral phosphine (B1218219) complex promotes an enantioselective intramolecular hydroacylation to form α,γ-disubstituted cyclopentanones. rsc.org

The first example of a kinetic resolution of an α-chiral aldehyde via intramolecular hydroacylation was observed with 2-methyl-2-phenylpent-4-enal, which cyclized to furnish the corresponding cyclopentanone (B42830) with up to 69% ee. rsc.org Modern advancements in this DKR strategy have achieved much higher levels of stereocontrol. By carefully selecting the chiral ligand for the rhodium catalyst, such as JoSPOphos, excellent diastereoselectivity (>20:1 dr) and enantioselectivity (>99% ee) can be achieved for a variety of branched aldehyde substrates. rsc.org

The proposed mechanism involves the condensation of the aldehyde with the amine catalyst to form an achiral enamine, enabling racemization. rsc.org Concurrently, one enantiomer of the aldehyde undergoes oxidative addition to the Rh(I) catalyst, followed by migratory insertion and reductive elimination to yield the enantioenriched cyclopentanone product. rsc.org This method is highly chemoselective, tolerating other functional groups like styrenyl olefins and internal alkynes. rsc.org

Table 3: Dynamic Kinetic Resolution of Chiral Aldehydes via Rh-Catalyzed Hydroacylation This table is interactive. You can sort and filter the data.

| Aldehyde Substrate | Chiral Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 2-Methyl-2-phenylpent-4-enal | (S,S)-Chiraphos | - | 69 | - | rsc.org |

| 2-Allyl-2-phenylbutanal | (R)-DTBM-SEGPHOS (L1) | >20:1 | >99 | 85 | rsc.org |

| 2-Allyl-2-(p-tolyl)butanal | (R)-DTBM-SEGPHOS (L1) | 11:1 | 98 | 80 | rsc.org |

| 2-Allyl-2-(o-tolyl)butanal | (R)-DTBM-SEGPHOS (L1) | >20:1 | >99 | 94 | rsc.org |

| 2-Allyl-2-(m-methoxyphenyl)butanal | (R)-DTBM-SEGPHOS (L1) | >20:1 | >99 | 82 | rsc.org |

| 2-Allyl-2-methyl-4-phenylbut-4-enal | (R)-DTBM-SEGPHOS (L1) | >20:1 | 94 | 52 | rsc.org |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environments and Coupling

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the case of a related compound, (E)-4-methyl-5-phenylpent-2-enal, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals distinct signals for each proton environment. rsc.org For instance, the methyl protons (H-10) appear as a doublet at 1.12 ppm with a coupling constant (³JHH) of 6.3 Hz. rsc.org The aldehydic proton (H-1) is observed as a doublet at 9.48 ppm with a ³JHH of 7.88 Hz. rsc.org The olefinic protons, H-2 and H-3, show complex splitting patterns at 6.06 ppm and 6.79 ppm, respectively, indicating their coupling to each other and to adjacent protons. rsc.org The aromatic protons (H-7, H-8, and H-9) appear in the range of 7.14 to 7.31 ppm. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. For (E)-4-methyl-5-phenylpent-2-enal, the ¹³C NMR spectrum in CDCl₃ at 125 MHz shows the aldehydic carbon (C-1) at a characteristic downfield shift of 194.41 ppm. rsc.org The carbons of the double bond (C-2 and C-3) resonate at 139.37 ppm and 163.02 ppm, respectively. rsc.org The methyl carbon (C-10) appears at 18.95 ppm, while the carbons of the phenyl group are observed between 126.70 and 131.73 ppm. rsc.org

Table 1: ¹³C NMR Data for (E)-4-methyl-5-phenylpent-2-enal rsc.org

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-1 | 194.41 |

| C-2 | 139.37 |

| C-3 | 163.02 |

| C-4 | 38.88 |

| C-5 | 42.54 |

| C-6 | 131.73 |

| C-7 | 129.35 |

| C-8 | 128.73 |

| C-9 | 126.70 |

| C-10 | 18.95 |

Elucidation of Alkene Geometry (E/Z) using NMR

The geometry of the alkene double bond (E/Z isomerism) can be determined using NMR spectroscopy. researchgate.net The magnitude of the coupling constant (J-value) between the vinylic protons is a key indicator. For E-isomers, the coupling constant is typically larger (around 12-18 Hz) compared to Z-isomers (around 7-12 Hz). Additionally, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of atoms. An NOE enhancement between protons on the same side of the double bond confirms a Z-configuration, while its absence suggests an E-configuration. For example, in the case of (E)-4-methyl-5-phenylpent-2-enal, the large coupling constant of 15.76 Hz between the olefinic protons H-2 and H-3 confirms the E-geometry of the double bond. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. nist.gov

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. libretexts.orglibretexts.org The resulting fragmentation pattern is a unique fingerprint of the molecule. The molecular ion peak (M⁺) for 4-Methyl-2-phenylhex-2-enal would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 188.27 g/mol . nist.govfoodb.ca

Common fragmentation pathways in EI-MS include alpha-cleavage and McLafferty rearrangement. msu.edu For 4-Methyl-2-phenylhex-2-enal, alpha-cleavage adjacent to the carbonyl group could lead to the loss of a hydrogen atom (M-1) or the formyl radical (M-29), resulting in stable acylium ions. libretexts.orglibretexts.org Cleavage of the bond between C4 and C5 could generate a resonance-stabilized ion. The presence of the phenyl group would also lead to characteristic fragments, such as the tropylium (B1234903) ion at m/z 91. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. libretexts.orgcreative-proteomics.com

Electrospray Ionization (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like aldehydes, often by detecting their protonated molecular ions, [M+H]⁺. For 4-Methyl-2-phenylhex-2-enal (molecular weight: 188.27 g/mol ), the expected protonated molecule would have a mass-to-charge ratio (m/z) of approximately 189.1274.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting selected precursor ions. While specific MS/MS data for 4-Methyl-2-phenylhex-2-enal is not widely published, the fragmentation of similar α,β-unsaturated aldehydes involves characteristic losses of neutral molecules and cleavage at specific bonds. The fragmentation pattern helps to confirm the connectivity of the atoms within the molecule. For instance, the analysis of related compounds like (E)-2,4-dimethyl-5-phenylpent-2-enal has confirmed the molecular ion in high-resolution mass spectrometry (HRMS) rsc.org. MS/MS approaches are crucial for unambiguously identifying protein adducts of α,β-unsaturated aldehydes, localizing modifications to specific residues oregonstate.edu.

Table 1: Predicted ESI-MS/MS Fragmentation Data for 4-Methyl-2-phenylhex-2-enal This table is predictive, based on common fragmentation patterns of α,β-unsaturated aldehydes.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 189.1274 ([M+H]⁺) | 161.1325 | CO (28 Da) | Loss of the carbonyl group |

| 189.1274 ([M+H]⁺) | 133.0699 | C4H8 (56 Da) | Cleavage of the alkyl side chain |

| 189.1274 ([M+H]⁺) | 91.0542 | C6H7O (98 Da) | Formation of tropylium ion |

McLafferty Rearrangement in Unsaturated Aldehydes

The McLafferty rearrangement is a characteristic fragmentation mechanism in mass spectrometry for carbonyl compounds that possess an accessible gamma (γ) hydrogen atom. uobasrah.edu.iqvaia.com The process involves a six-membered ring transition state where the γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the alpha (α) and beta (β) carbons. vaia.com

In 4-Methyl-2-phenylhex-2-enal, the carbon chain is C6-C5-C4(CH3)-C3=C2(Ph)-C1(=O)H. The carbon at position 4 is the γ-carbon and contains a hydrogen atom. Therefore, the molecule is susceptible to this rearrangement. The rearrangement would lead to the formation of a neutral alkene (1-butene) and a charged enol fragment. The resulting enol radical cation would have a specific m/z value, providing a diagnostic peak in the mass spectrum.

Derivatization Strategies for MS Analysis

The analysis of low molecular weight aldehydes by mass spectrometry can sometimes be challenging due to their volatility and ionization efficiency. nih.gov Derivatization is a common strategy to overcome these issues by converting the aldehyde into a more readily analyzable derivative. nih.govresearchgate.net This process improves chromatographic retention and enhances ionization for MS and MS/MS detection. nih.gov

Several reagents are widely used for this purpose:

2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form stable DNPH-hydrazones, which are easily ionized and detected. researchgate.net This method has been extensively used for the analysis of carbonyl compounds in various matrices. researchgate.net

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent forms oxime derivatives that are highly electronegative, making them ideal for sensitive detection by gas chromatography-mass spectrometry (GC-MS) with electron capture detection or negative-ion chemical ionization. nih.gov

Cyclohexanediones: Reagents like 1,3-cyclohexanedione (B196179) can condense with aldehydes to form tricyclic compounds that exhibit a common product ion upon collision-induced dissociation (CID), which is useful for precursor ion scanning experiments to selectively detect aldehydes in a complex mixture. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Identification of Carbonyl and Alkene Functional Groups

For 4-Methyl-2-phenylhex-2-enal, the key functional groups are the aldehyde carbonyl (C=O) group and the carbon-carbon double bond (C=C), which are in conjugation with each other and with the phenyl ring. This conjugation significantly influences their characteristic absorption frequencies.

Carbonyl (C=O) Stretch: In saturated aliphatic aldehydes, the C=O stretching vibration typically appears in the 1740-1720 cm⁻¹ region. orgchemboulder.comlibretexts.org However, conjugation with a C=C double bond and an aromatic ring lowers the frequency due to delocalization of π-electrons, which weakens the C=O bond. For α,β-unsaturated aldehydes like 4-Methyl-2-phenylhex-2-enal, this strong absorption band is expected in the range of 1710-1685 cm⁻¹. orgchemboulder.comspcmc.ac.in For example, the related compound (E)-2,4-dimethyl-5-phenylpent-2-enal shows a strong C=O absorption at 1682 cm⁻¹ rsc.org.

Alkene (C=C) Stretch: The C=C stretching vibration in conjugated systems appears in the 1650-1600 cm⁻¹ region. This band is often of medium intensity. The same reference compound, (E)-2,4-dimethyl-5-phenylpent-2-enal, exhibits a C=C stretch at 1640 cm⁻¹ rsc.org.

Aldehydic C-H Stretch: A diagnostically important feature for aldehydes is the C-H stretching vibration of the aldehyde group itself. This typically appears as one or two moderate bands in the 2830-2695 cm⁻¹ range. orgchemboulder.comlibretexts.org Often, a distinct shoulder-like peak is visible around 2720 cm⁻¹, which is a strong indicator of an aldehyde functional group. orgchemboulder.comlibretexts.org

Table 2: Characteristic IR Absorption Bands for 4-Methyl-2-phenylhex-2-enal

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Notes |

| Aldehyde C-H | Stretch | 2830-2695 | Often appears as two bands, one near 2720 cm⁻¹ orgchemboulder.com |

| C=O (Carbonyl) | Stretch | 1710-1685 | Frequency is lowered due to conjugation with C=C and phenyl ring orgchemboulder.comspcmc.ac.in |

| C=C (Alkene) | Stretch | 1650-1600 | Conjugated alkene stretch |

| C=C (Aromatic) | Stretch | 1600-1450 | Phenyl ring vibrations |

X-ray Crystallography for Stereochemical Resolution (for derivatives if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. While obtaining a suitable single crystal of the liquid 4-Methyl-2-phenylhex-2-enal may be difficult, this challenge can often be overcome by converting it into a solid derivative.

For instance, aldehydes are commonly converted into crystalline derivatives such as hydrazones, oximes, or semicarbazones. If a suitable crystal of such a derivative is grown, X-ray diffraction analysis can unambiguously establish the absolute and relative configuration of all stereocenters. This would definitively resolve the geometry of the C=C double bond (as E or Z) and the spatial arrangement of the substituents around the chiral center at carbon 4. This technique has been successfully applied to derivatives of similar aldehydes to determine their precise molecular geometry.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. chemrxiv.org It is particularly well-suited for studying organic molecules like 4-Methyl-2-phenylhex-2-enal. DFT methods calculate the electronic structure of a molecule by modeling its electron density, which is a function of spatial coordinates, rather than the complex many-electron wavefunction. researchgate.net

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT, a theoretical model of 4-Methyl-2-phenylhex-2-enal would be constructed, and its geometry would be systematically adjusted to find the lowest energy conformation. researchgate.net This process yields crucial information about the molecule's structural parameters.

Table 1: Hypothetical Optimized Geometry Parameters for 4-Methyl-2-phenylhex-2-enal from DFT Calculations

| Parameter | Description | Predicted Value Range |

| C=C Bond Length (α,β-unsaturated) | The length of the double bond conjugated to the carbonyl group. | 1.34 - 1.36 Å |

| C=O Bond Length (Aldehyde) | The length of the carbonyl double bond. | 1.21 - 1.23 Å |

| C-C Single Bond Lengths | The lengths of the single bonds within the hexenal (B1195481) chain and to the phenyl group. | 1.47 - 1.54 Å |

| Dihedral Angles | The rotational angles that define the overall shape and stereochemistry of the molecule. | Varies |

Electronic structure analysis, also performed with DFT, would map the distribution of electrons across the molecule. chemrxiv.org This can reveal the electron-rich and electron-poor regions, which is critical for understanding reactivity. For 4-Methyl-2-phenylhex-2-enal, this analysis would likely show high electron density on the oxygen atom of the carbonyl group and delocalization across the conjugated system of the phenyl ring and the enal moiety.

DFT is instrumental in mapping out the pathways of chemical reactions. For 4-Methyl-2-phenylhex-2-enal, one could theoretically study its reactions, such as nucleophilic additions to the carbonyl group or the β-carbon. By calculating the energies of reactants, products, and any intermediates, a reaction energy profile can be constructed.

A key aspect of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. DFT calculations can locate and characterize the transition state for a proposed reaction involving 4-Methyl-2-phenylhex-2-enal, providing a detailed picture of the bond-breaking and bond-forming processes. researchgate.net For instance, in a Michael addition reaction, DFT could model the transition state as a nucleophile attacks the β-carbon.

Many reactions can yield multiple products. DFT calculations can predict and explain why one product is formed preferentially over another (regio- and stereoselectivity). For 4-Methyl-2-phenylhex-2-enal, which has multiple reactive sites, this is particularly relevant. For example, in a reaction with a nucleophile, DFT could determine whether it is energetically more favorable for the nucleophile to attack the carbonyl carbon or the β-carbon.

Similarly, the stereoselectivity of reactions, such as the formation of new chiral centers, can be rationalized by comparing the energies of the different transition states leading to different stereoisomers. The presence of a chiral center at the 4-position of the hexenal chain makes the study of stereoselectivity especially important for this molecule.

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis via DFT would provide the energies and shapes of these orbitals for 4-Methyl-2-phenylhex-2-enal.

HOMO: The energy and location of the HOMO indicate where the molecule is most likely to donate electrons (act as a nucleophile).

LUMO: The energy and location of the LUMO indicate where the molecule is most likely to accept electrons (act as an electrophile).

From these, various reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.

Table 2: Key Reactivity Descriptors from Molecular Orbital Analysis

| Descriptor | Definition | Relevance to 4-Methyl-2-phenylhex-2-enal |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

| Electronegativity (χ) | The ability of the molecule to attract electrons. | Influences polar reactions. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Harder molecules are generally less reactive. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | High values would suggest susceptibility to nucleophilic attack. |

Prediction and Rationalization of Regio- and Stereoselectivity

Molecular Modeling of Interactions and Catalytic Pathways

Molecular modeling encompasses a broader range of computational techniques to study how 4-Methyl-2-phenylhex-2-enal might interact with other molecules, such as catalysts or biological macromolecules. researchgate.net

In the context of catalysis, modeling can be used to understand how a catalyst could influence a reaction involving 4-Methyl-2-phenylhex-2-enal. For example, if a Lewis acid catalyst is used to activate the carbonyl group, molecular modeling could show how the catalyst binds to the oxygen atom, how this binding affects the electronic structure of the molecule, and how it lowers the activation energy for a subsequent reaction. By modeling the entire catalytic cycle, researchers can gain insights into the factors controlling catalyst efficiency and selectivity. researchgate.net These models often combine quantum mechanics (like DFT) for the reactive center with simpler molecular mechanics force fields for the rest of the system to manage computational cost.

Advanced Functionalization and Derivative Chemistry

Synthesis of Complex Molecular Architectures from 4-Methyl-2-phenylhex-2-enal

As versatile intermediates, α,β-unsaturated compounds like 4-Methyl-2-phenylhex-2-enal are widely used in the synthesis of various heterocyclic compounds. semanticscholar.org The conjugated system is susceptible to attack by dinucleophiles, leading to the formation of stable ring structures. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) compounds, which are significant structural motifs in many pharmaceutical agents. semanticscholar.org

Furthermore, the dual reactivity of the α,β-unsaturated aldehyde can be harnessed in organocatalytic cycloaddition reactions. Under aminocatalytic conditions, it can form either an iminium ion, activating the C=C bond for nucleophilic attack at the β-position, or a dienamine, which participates in reactions at the β- and δ-positions. This controlled reactivity allows for the selective synthesis of complex chiral molecules. For example, 1,3-dipolar cycloadditions with C,N-cyclic azomethine imines can be directed to yield pyrazolidine (B1218672) structures, which are valuable precursors for compounds like tetrahydroisoquinolines. nih.gov This strategic approach enables the construction of stereochemically rich polycyclic systems from relatively simple starting materials. nih.gov

Ligand and Complex Formation (e.g., Thiosemicarbazone derivatives)

The aldehyde functional group in 4-Methyl-2-phenylhex-2-enal readily reacts with primary amines and related compounds to form imines (Schiff bases). A particularly well-studied class of these derivatives are thiosemicarbazones, formed by the condensation reaction with thiosemicarbazide (B42300). acs.org This reaction typically involves refluxing the aldehyde and thiosemicarbazide in a suitable solvent like ethanol. acs.org

Thiosemicarbazones are excellent ligands in coordination chemistry due to the presence of multiple donor atoms (nitrogen and sulfur). They can chelate to metal ions to form stable complexes. While specific studies on the thiosemicarbazone of 4-Methyl-2-phenylhex-2-enal are limited, extensive research on the closely related analog, 4-Methyl-2-phenylpent-2-enal thiosemicarbazone, provides significant insight into its structural characteristics. researchgate.net The synthesis involves the direct reaction of 4-methyl-2-phenyl-2-pentenal with thiosemicarbazide. researchgate.net

Crystallographic analysis of 4-Methyl-2-phenylpent-2-enal thiosemicarbazone reveals specific structural features, such as the dihedral angle between the thiosemicarbazone moiety and the phenyl ring, which is 53.15 (12)°. researchgate.net In the solid state, the molecules are organized into layers by N—H⋯S hydrogen bonds. researchgate.net Such derivatives have been shown to form complexes with metals like copper. researchgate.net

Table 1: Crystallographic Data for 4-Methyl-2-phenylpent-2-enal thiosemicarbazone

| Parameter | Value |

|---|---|

| Chemical Formula | C13H17N3S |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.3184 (13) |

| b (Å) | 9.0354 (3) |

| c (Å) | 8.0354 (3) |

| β (°) | 93.127 (5) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Data sourced from a study on the synthesis and structure of 4-Methyl-2-phenylpent-2-enal thiosemicarbazone. researchgate.net

Further Transformations of the Aldehyde and Alkene Moieties

Both the aldehyde and alkene components of 4-Methyl-2-phenylhex-2-enal can be selectively transformed, offering pathways to a variety of other functionalized compounds.

The aldehyde moiety is susceptible to both oxidation and nucleophilic attack.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-methyl-2-phenylhex-2-enoic acid, using standard oxidizing agents. smolecule.com

Condensation: It can act as an electrophile in aldol (B89426) condensation reactions with enolizable aldehydes or ketones, which is a key step in its own synthesis and can be used to further elongate the carbon chain. google.comnewswise.com

The alkene moiety , being part of a conjugated system, undergoes addition reactions.

Electrophilic Addition: The carbon-carbon double bond can react with strong Brønsted acids (e.g., HBr, HCl). msu.edu These reactions are regioselective, proceeding through the formation of the more stable carbocation intermediate, in accordance with Markovnikov's rule. msu.edu

Hydrogenation: The double bond can be reduced through hydrogenation to yield the corresponding saturated aldehyde (4-methyl-2-phenylhexanal) or, with further reduction of the aldehyde, the saturated alcohol (4-methyl-2-phenylhexan-1-ol). smolecule.com

Radical Functionalization: Modern synthetic methods allow for radical-mediated 1,2-difunctionalization of alkenes. sustech.edu.cn This approach could potentially be applied to 4-Methyl-2-phenylhex-2-enal to introduce various functional groups across the double bond in a single step. sustech.edu.cn